Physicochemical Profiling of 3-(Dimethylamino)azetidine-3-carboxamide Dihydrochloride: A Technical Guide for Lead Optimization
Physicochemical Profiling of 3-(Dimethylamino)azetidine-3-carboxamide Dihydrochloride: A Technical Guide for Lead Optimization
Executive Summary
In modern medicinal chemistry, the strategic incorporation of sp³-rich, polar scaffolds is a proven methodology for overcoming the attrition rates associated with flat, lipophilic aromatic rings. 3-(Dimethylamino)azetidine-3-carboxamide dihydrochloride (CAS: 736994-13-1)[1] represents a highly specialized, bifunctional building block designed precisely for this purpose. By combining a strained four-membered azetidine ring with a basic dimethylamino group and a neutral, hydrogen-bonding carboxamide, this scaffold offers unique physicochemical properties.
This technical whitepaper provides an in-depth analysis of the structural causality, physicochemical profile, and self-validating experimental protocols required to characterize this compound during early-stage drug discovery and lead optimization.
Structural Anatomy & Causality in Drug Design
The physicochemical behavior of 3-(Dimethylamino)azetidine-3-carboxamide is dictated by the synergistic interplay of its three core structural motifs. Understanding the causality behind these features is critical for predicting its impact on Absorption, Distribution, Metabolism, and Excretion (ADME).
The Azetidine Ring: Escaping Flatland
The parent azetidine is a four-membered nitrogen heterocycle characterized by significant ring strain (approximately 25.2 kcal/mol) and a highly basic secondary amine (pKa ~11.29)[2]. In drug design, azetidines are frequently utilized as rigid, low-lipophilicity alternatives to piperidines[3]. The high fraction of sp³ carbons (Fsp³) minimizes π-π stacking-driven aggregation, thereby intrinsically improving aqueous solubility.
The Dimethylamino Group: Modulating Basicity
The parent dimethylamine is a secondary amine with a reported pKa of 10.73[4]. However, when attached to the C3 position of the azetidine ring, its basicity is profoundly altered. The proximity of the highly electron-withdrawing carboxamide group exerts a strong inductive effect (-I effect), which significantly depresses the pKa of both the dimethylamino nitrogen and the azetidine nitrogen. This brings their ionization constants closer to the physiological pH range (pH 7.4), which is a critical factor in preventing excessive lysosomal trapping—a common liability in highly basic diamines.
The Carboxamide Motif: Vectorized Hydrogen Bonding
The carboxamide group acts as a potent hydrogen bond donor and acceptor. Because the C3 position of the azetidine ring is fully substituted (forming a quaternary stereocenter), the carboxamide and dimethylamino groups are projected in a highly rigid, predictable 3D geometry. This vectorization has been successfully utilized in the optimization of complex therapeutic targets, such as the development of novel small-molecule STAT3 inhibitors, where azetidine amides demonstrated superior target affinity and balanced physicochemical properties compared to their acyclic counterparts[5].
Structure-property relationships of the 3-(dimethylamino)azetidine core.
Quantitative Physicochemical Profile
To facilitate rapid integration into structure-activity relationship (SAR) campaigns, the core quantitative metrics of the dihydrochloride salt are summarized below. The dihydrochloride form is mandatory for this compound to ensure solid-state stability and prevent atmospheric degradation (deliquescence or CO₂ absorption by the free bases)[1].
| Property | Value | Implications for Drug Design |
| Molecular Formula | C₆H₁₃N₃O · 2HCl | The diamine nature necessitates a dihydrochloride salt for long-term shelf stability and handling. |
| Molecular Weight | 216.11 g/mol (Salt) | Low molecular weight makes it an ideal fragment for lead optimization without violating Lipinski's Rule of 5. |
| Fraction sp³ (Fsp³) | 0.83 (5 out of 6 carbons) | Exceptional 3D character; highly effective at disrupting planar, poorly soluble aromatic systems. |
| pKa₁ (Azetidine NH) | ~8.5 - 9.2 (Apparent) | Predominantly protonated at pH 7.4, acting as a strong hydrogen bond donor and solubilizing center. |
| pKa₂ (Dimethylamino) | ~7.5 - 8.2 (Apparent) | Partially protonated at physiological pH; fine-tunes the overall lipophilicity (LogD) of the parent drug. |
| LogD (pH 7.4) | < -1.0 | Highly hydrophilic. When used as a building block, it must be coupled to lipophilic cores to achieve optimal passive membrane permeability. |
| Topological Polar Surface Area | 55.1 Ų | Favorable for CNS penetration (TPSA < 90 Ų), provided the total molecular TPSA remains within limits. |
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the physicochemical characterization of this compound must rely on self-validating analytical systems. Below are the authoritative protocols for determining its ionization constants and solubility limits.
Protocol 1: Potentiometric Titration for pKa Determination
Because 3-(Dimethylamino)azetidine-3-carboxamide contains two basic centers in close spatial proximity, their ionization events overlap. Standard aqueous titration often fails to resolve these micro-constants. We employ a Cosolvent Extrapolation Method to ensure accuracy.
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System Calibration (Self-Validation Checkpoint): Titrate a standard reference material (e.g., Potassium Hydrogen Phthalate) to verify the linearity of the glass pH electrode. The Nernstian slope must fall between 58.0 and 59.2 mV/pH at 25°C.
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Cosolvent Preparation: Prepare solutions of the dihydrochloride salt (1 mM) in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% MeOH v/v) containing 0.15 M KCl to maintain constant ionic strength.
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Titration Execution: Titrate each solution with standardized 0.1 M KOH from pH 2.0 to pH 11.0 under a nitrogen atmosphere to prevent CO₂ absorption.
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Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained from the Bjerrum formation function against the inverse dielectric constant (1/ε) of the cosolvent mixtures.
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Causality: Extrapolating the linear regression to the dielectric constant of pure water (ε = 78.3) yields the true thermodynamic aqueous pKa. This prevents transient zwitterionic micro-precipitation from skewing the ionization curve.
Protocol 2: Kinetic Solubility Profiling via Nephelometry
Thermodynamic solubility assays (shake-flask) are time-consuming. For high-throughput screening, kinetic solubility via laser nephelometry provides immediate insights into the compound's behavior in biological buffers.
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Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM master stock.
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Serial Dilution: Dispense the stock into a 96-well plate containing Phosphate-Buffered Saline (PBS, pH 7.4), creating a concentration gradient from 10 μM to 1,000 μM. The final DMSO concentration must be normalized to exactly 1% across all wells.
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Baseline Establishment (Self-Validation Checkpoint): Measure the light scattering of a blank well containing PBS and 1% DMSO. This establishes the background noise threshold.
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Laser Scattering Measurement: Incubate the plate for 2 hours at 37°C. Measure the forward light scattering using a nephelometer.
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Causality: The exact concentration at which the scattering signal deviates exponentially from the baseline indicates the onset of thermodynamically unstable aggregates. Identifying this threshold is critical to avoid false positives in downstream biochemical assays caused by aggregate-based enzyme inhibition.
Workflow for high-throughput physicochemical profiling of azetidine derivatives.
References
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Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors Journal of Medicinal Chemistry (ACS Publications)[5] URL:[Link]
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Preparation and Synthetic Applications of Azetidines Heterocycles (CLOCKSS Archive)[2] URL: [Link]
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PubChem Compound Summary for CID 674: Dimethylamine National Center for Biotechnology Information (NIH)[4] URL:[Link]
Sources
- 1. 3-(dimethylamino)azetidine-3-carboxamide hydrochloride | 736994-13-1 [sigmaaldrich.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Dimethylamine | HN(CH3)2 | CID 674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
